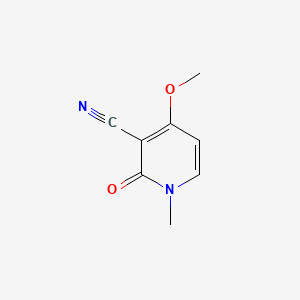

Ricinine

描述

This compound has been reported in Ricinus communis with data available.

alkaloid from castor seeds; goitrogenic due to CN; structure; RICIN is also available

属性

IUPAC Name |

4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSAYFQSGAEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200412 | |

| Record name | Ricinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.7 mg/mL at 10 °C | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

524-40-3 | |

| Record name | Ricinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RICININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ricinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ricinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RICININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130UFS7AE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201.5 °C | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ricinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, metabolic pathways, and analytical methodologies for ricinine. This compound is a pyridine alkaloid found in the castor plant (Ricinus communis) and serves as a crucial biomarker for exposure to ricin, a highly potent toxin also present in the plant.[1][2] While significantly less toxic than ricin, this compound exhibits its own distinct biological activities, including insecticidal properties and effects on the central nervous system.[2][3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile | [5] |

| Synonyms | 3-cyano-4-methoxy-N-methyl-2-pyridone, Recinine | [5][6] |

| CAS Number | 524-40-3 | [6][7] |

| Molecular Formula | C₈H₈N₂O₂ | [6][8] |

| Molecular Weight | 164.16 g/mol | [6][7][8] |

| Appearance | White solid / Powder | [3][9] |

| Melting Point | 201.5 °C | [1][6][7] |

| Boiling Point | 370.90 °C (estimated: 291.62 °C) | [6][9] |

| Water Solubility | 2.7 mg/mL at 10 °C (2.7 g/L) | [1][5][9] |

| Other Solubilities | Sparingly soluble in alcohol, chloroform, ether.[10] Slightly soluble in DMSO and methanol.[11] Soluble in acetone, dichloromethane, ethyl acetate. | [8][12] |

| Sublimation Point | 170-180 °C at 20 mmHg | [2][7] |

| pKa (Predicted) | -4.93 ± 0.62 | [9] |

| InChI | InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3 | [1][5] |

| SMILES | CN1C=CC(=C(C1=O)C#N)OC | [1][6] |

Spectral Data

Spectral data is critical for the unambiguous identification and structural elucidation of this compound.

| Spectral Method | Key Data Points | Source(s) |

| UV/Vis (λmax) | 219 nm, 316 nm | [13] |

| Mass Spectrometry | GC-MS: Major fragments at m/z 164, 121.[1] LC-ESI-QTOF (MS-MS): Precursor ion [M+H]⁺ at m/z 165.0652, with major product ions at m/z 138.0539, 110.0596, 108.0455, 150.0406. | [1] |

| ¹³C NMR | Spectral data available in public databases. | [1] |

Toxicology and Biological Activity

This compound is classified as toxic, primarily by ingestion, though it is substantially less potent than ricin.[3] It acts as a central nervous system stimulant and has been investigated for its antioxidant and acetylcholinesterase inhibitory activities.[3]

| Parameter | Value | Species | Route of Administration | Source(s) |

| LD₅₀ (Median Lethal Dose) | 340 mg/kg | Mice | Intraperitoneal | [4][13] |

| LD₅₀ (Median Lethal Dose) | 3,000 mg/kg (3 g/kg) | Mice | Oral | [4][13] |

| IC₅₀ (Acetylcholinesterase) | 54.5 µg/mL | - | In vitro | [13] |

| IC₅₀ (ABTS Radical Scavenging) | 102.65 µg/mL | - | In vitro | [13] |

| IC₅₀ (Iron Chelation) | 104.32 µg/mL | - | In vitro | [13] |

Metabolic Pathways

In Ricinus communis and in mammalian systems, this compound undergoes metabolic transformations, primarily through demethylation. These metabolites can be important for toxicokinetic studies. N-demethylation is particularly noted during leaf senescence in the plant.[5]

Experimental Protocols

The quantification of this compound is critical for diagnosing Ricinus communis poisoning and for forensic analysis.[14] Below is a generalized protocol based on common high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods.

Protocol: Quantification of this compound in Biological Matrices

This protocol outlines the extraction, cleanup, and analysis of this compound from samples such as urine, feed, or tissue.[14][15][16]

A. Sample Preparation and Extraction

-

Homogenization: Homogenize solid samples (e.g., feed, liver tissue) as required.

-

Extraction: Extract a known quantity of the sample (e.g., 1-5 g) with methanol. Agitate or sonicate for 15-30 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to pellet solid debris.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm filter. For low concentration samples, the extract may be concentrated under a stream of nitrogen.

B. Solid-Phase Extraction (SPE) Cleanup

-

Column Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water.[15]

-

Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1-2 mL of water to remove polar interferences.

-

Elution: Elute this compound from the cartridge with 1-2 mL of 30% methanol (v/v).[15] Collect the eluate for analysis.

C. Instrumental Analysis (HPLC / LC-MS)

-

Chromatographic System:

-

Detection:

-

Quantification:

-

Generate a calibration curve using certified this compound standards.

-

Apply a weighted linear regression (e.g., 1/x) to the calibration data.[16]

-

Determine the concentration in samples by interpolating from the curve. The use of a ¹³C-labeled internal standard is recommended for highest accuracy in MS methods.[16]

-

References

- 1. This compound | C8H8N2O2 | CID 10666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 524-40-3 [chemicalbook.com]

- 4. Ricinus communis Intoxications in Human and Veterinary Medicine-A Summary of Real Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 524-40-3 | >98% [smolecule.com]

- 6. This compound | 524-40-3 | FR27726 | Biosynth [biosynth.com]

- 7. This compound | 524-40-3 | Benchchem [benchchem.com]

- 8. This compound | CAS:524-40-3 | Manufacturer ChemFaces [chemfaces.com]

- 9. This compound CAS#: 524-40-3 [m.chemicalbook.com]

- 10. This compound [drugfuture.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. This compound | CAS:524-40-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Analytical determination of this compound for the diagnosis of Ricinus communis poisoning in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Analysis of a Ricin Biomarker, this compound, in 989 Individual Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Ricinine in Ricinus communis: A Technical Guide

An In-depth Exploration of the Metabolic Pathway, Enzymology, and Experimental Elucidation for Researchers, Scientists, and Drug Development Professionals.

Abstract

Ricinine, a toxic piperidine alkaloid found in the castor bean plant (Ricinus communis), is a molecule of significant interest due to its biological activities and its use as a biomarker for ricin exposure. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the metabolic pathway from its primary precursors to the final product. We present key quantitative data on enzyme activities and precursor incorporation rates, offer detailed experimental protocols for the elucidation of the pathway, and provide visualizations of the biosynthetic route and associated experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and toxicology, as well as for professionals involved in drug development and forensic analysis.

Introduction

The castor bean plant (Ricinus communis) is well-known for producing the highly toxic protein ricin. However, the plant also synthesizes a variety of other secondary metabolites, including the alkaloid this compound (3-cyano-4-methoxy-N-methyl-2-pyridone). While significantly less toxic than ricin, this compound exhibits its own spectrum of biological activities and its presence is a definitive indicator of exposure to castor bean material.[1] Understanding the biosynthesis of this compound is crucial for a complete comprehension of the plant's metabolic capabilities and for the potential biotechnological production of related compounds. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, with a focus on the enzymatic steps, precursor-product relationships, and the experimental methodologies used to uncover this metabolic route.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the de novo pathway of pyridine nucleotide biosynthesis, a fundamental metabolic route in plants. The pyridine ring of this compound is derived from quinolinic acid, a key intermediate in the synthesis of nicotinamide adenine dinucleotide (NAD).[2][3] The pathway proceeds through a series of enzymatic modifications, including methylation and likely hydroxylation, to yield the final this compound structure.

The key steps in the biosynthesis of this compound are:

-

Formation of the Pyridine Ring: The pathway begins with the synthesis of quinolinic acid via the de novo pyridine nucleotide pathway.

-

Conversion to Nicotinic Acid Mononucleotide: Quinolinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme quinolinate phosphoribosyltransferase (QPRTase). This step represents a critical entry point of the precursor into the pathway leading to this compound.[2]

-

Formation of N-demethylthis compound: Through a series of yet to be fully characterized steps involving likely hydroxylations and other modifications, the pyridine nucleotide precursor is transformed into N-demethylthis compound. This compound has been identified as the immediate precursor to this compound.

-

Final Methylation Step: The biosynthesis is completed by the N-methylation of N-demethylthis compound to yield this compound. This reaction is catalyzed by an N-methyltransferase.

Key Intermediates and Enzymes

-

Quinolinic Acid: The primary precursor for the pyridine ring of this compound.

-

Quinolinate Phosphoribosyltransferase (QPRTase; EC 2.4.2.19): A key enzyme channeling quinolinic acid into the pyridine nucleotide and subsequently the this compound biosynthetic pathway. Studies have shown a significant increase in QPRTase activity in Ricinus communis seedlings prior to the onset of this compound biosynthesis, indicating its important regulatory role.[2]

-

N-demethylthis compound: The immediate precursor to this compound. Its conversion to this compound involves a final methylation step.

-

N-methyltransferase: The enzyme responsible for the N-methylation of N-demethylthis compound. While its activity has been inferred, the specific enzyme from Ricinus communis has not been fully isolated and characterized.

-

Cytochrome P450 Monooxygenases: While not definitively identified in the this compound pathway, cytochrome P450 enzymes are frequently involved in the hydroxylation and other oxidative modifications of alkaloid skeletons in plants.[4][5] It is plausible that such enzymes are involved in the steps leading from the initial pyridine nucleotide precursor to N-demethylthis compound.

Quantitative Data

Quantitative analysis of enzyme activities and precursor incorporation is fundamental to understanding the dynamics and regulation of a biosynthetic pathway. Although specific kinetic data for all enzymes in the this compound pathway from Ricinus communis are not exhaustively available in the literature, some key quantitative observations have been made.

Table 1: Enzyme Activity Data for Quinolinate Phosphoribosyltransferase (QPRTase) in Ricinus communis

| Parameter | Value | Conditions | Reference |

| Increase in Specific Activity | 6-fold | Etiolated seedlings, over a 4-day period preceding this compound biosynthesis | [2] |

Table 2: Precursor Incorporation into this compound

| Precursor | Incorporation Efficiency | Experimental System | Reference |

| Quinolinic acid | Efficient precursor | Ricinus communis seedlings | [2] |

| N-demethylthis compound | Immediate precursor | Ricinus communis |

Note: Specific percentage incorporation data from radiolabeling studies are not consistently reported in a consolidated format in the available literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of techniques, including radiolabeling experiments, enzyme assays, and analytical chemistry for the identification of intermediates.

General Protocol for Radiolabeling Studies in Plant Alkaloid Biosynthesis

This protocol provides a general framework for tracing the incorporation of labeled precursors into alkaloids like this compound.

Objective: To determine if a 14C-labeled compound is a precursor to this compound in Ricinus communis seedlings.

Materials:

-

Ricinus communis seedlings

-

14C-labeled precursor (e.g., [14C]-quinilinic acid)

-

Liquid scintillation cocktail and vials

-

Scintillation counter

-

Chromatography equipment (TLC or HPLC)

-

Solvents for extraction and chromatography

-

Standard this compound for co-chromatography

Procedure:

-

Precursor Administration: Dissolve the 14C-labeled precursor in a suitable buffer or water. Administer the solution to the Ricinus communis seedlings. This can be done through various methods such as feeding through the roots, injection into the stem, or application to leaf surfaces.

-

Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

-

Harvesting and Extraction: Harvest the plant tissue (e.g., leaves, stems, roots) and homogenize it in a suitable solvent (e.g., methanol or ethanol) to extract the alkaloids.

-

Purification: Partially purify the alkaloid fraction from the crude extract. This may involve liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Separate the components of the alkaloid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Co-spot or co-inject with an authentic, unlabeled this compound standard.

-

Identification and Quantification of Radioactivity:

-

For TLC: Scrape the spot corresponding to the this compound standard into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

For HPLC: Collect the fraction corresponding to the retention time of the this compound standard and measure its radioactivity.

-

-

Data Analysis: Calculate the percentage of incorporation of the radiolabeled precursor into this compound. This is typically expressed as the ratio of the radioactivity in the isolated this compound to the total radioactivity administered.

Enzyme Assay for Quinolinate Phosphoribosyltransferase (QPRTase)

This protocol is adapted from methods used for QPRTase assays in plant extracts.

Objective: To measure the activity of QPRTase in a crude protein extract from Ricinus communis seedlings.

Principle: The assay measures the formation of nicotinic acid mononucleotide (NaMN) from quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP). The reaction can be monitored spectrophotometrically.

Materials:

-

Ricinus communis seedlings

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 10 mM β-mercaptoethanol)

-

Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.5, containing 5 mM MgCl2)

-

Quinolinic acid solution

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh Ricinus communis seedling tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract (e.g., using the Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a cuvette containing assay buffer, quinolinic acid, and PRPP.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the crude enzyme extract.

-

Monitor the change in absorbance at a specific wavelength (this may require a coupled enzyme assay or direct measurement depending on the specific properties of the product and substrates).

-

Record the initial rate of the reaction (ΔA/min).

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of QPRTase, typically expressed as nmol of product formed per minute per mg of protein. This will require a standard curve or the known extinction coefficient of the product.

-

Visualizations

Biosynthetic Pathway of this compound

Experimental Workflow for Precursor Feeding Studies

Conclusion and Future Directions

The biosynthesis of this compound in Ricinus communis is an intriguing example of how primary metabolic pathways can be channeled to produce specialized secondary metabolites. The pathway's reliance on the de novo synthesis of pyridine nucleotides highlights a key regulatory intersection. While the main precursors and the final enzymatic step have been identified, significant gaps in our knowledge remain.

Future research should focus on:

-

Isolation and Characterization of Missing Enzymes: The complete enzymatic machinery, particularly the putative cytochrome P450s and the N-methyltransferase, needs to be isolated from Ricinus communis and fully characterized kinetically.

-

Elucidation of Intermediate Steps: The precise sequence of intermediates between nicotinic acid mononucleotide and N-demethylthis compound remains to be determined.

-

Regulatory Mechanisms: A deeper understanding of the regulatory networks that control the flux of precursors into the this compound pathway is needed. This includes studying the expression of key biosynthetic genes under different developmental and environmental conditions.

-

Metabolic Engineering: With a complete understanding of the pathway, metabolic engineering approaches could be employed to either enhance the production of this compound for specific applications or to create novel, related compounds with potentially useful biological activities.

This technical guide provides a solid foundation for researchers and professionals working on this compound and related alkaloids. Continued investigation into this fascinating biosynthetic pathway will undoubtedly yield new insights into the metabolic diversity of the plant kingdom.

References

- 1. [PDF] Determination of alkaloid compounds of Ricinus communis by using gas chromatography- mass spectroscopy (GC-MS) | Semantic Scholar [semanticscholar.org]

- 2. Activation of the de novo pathway for pyridine nucleotide biosynthesis prior to this compound biosynthesis in castor beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the de Novo Pathway for Pyridine Nucleotide Biosynthesis Prior to this compound Biosynthesis in Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochromes P450 involved in bacterial RiPP biosyntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Studies of Ricinine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a piperidine alkaloid found in all parts of the castor bean plant (Ricinus communis). While the plant is more notorious for the highly toxic protein ricin, this compound also exhibits toxic properties, albeit to a lesser degree.[1][2] Its stability under heat, a property not shared by the protein ricin, makes it a significant consideration in the overall toxicology of Ricinus communis.[2] this compound is also utilized as a reliable biomarker for exposure to castor bean products, as it can be detected in urine.[3][4][5] This technical guide provides a comprehensive overview of the toxicological studies of this compound in animal models, focusing on quantitative data, detailed experimental protocols, and the known mechanisms of action.

Acute Toxicity

Acute toxicity studies of this compound have been primarily conducted in mice, establishing its lethal dose and observable effects.

Quantitative Data: Lethal Doses

The median lethal dose (LD50) of this compound has been determined for different routes of administration in mice.

| Animal Model | Route of Administration | LD50 Value | Reference |

| Mouse | Intraperitoneal | 340 mg/kg | [1][2] |

| Mouse | Oral | 3 g/kg (3000 mg/kg) | [1][2] |

Experimental Protocols

Acute Toxicity and LD50 Determination in Mice

-

Objective: To determine the median lethal dose (LD50) of this compound following intraperitoneal and oral administration in mice.

-

Animal Model: Swiss albino mice.

-

Test Substance: Purified this compound isolated from the pericarp of Ricinus communis.

-

Methodology:

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., saline or distilled water). A range of doses is prepared for administration.

-

Animal Groups: Mice are divided into several groups, with a control group receiving the vehicle only and experimental groups receiving different doses of this compound.

-

Administration:

-

Intraperitoneal (IP): A single dose of the this compound solution is injected into the peritoneal cavity of each mouse in the respective experimental groups.

-

Oral (PO): A single dose of the this compound solution is administered via gavage.

-

-

Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations include general behavior, signs of toxicity (e.g., hyperactivity, tremors, seizures), and mortality.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

-

Subchronic and Chronic Toxicity

Studies on the long-term effects of this compound exposure have revealed specific organ toxicity, particularly nephrotoxicity, in rats.

Quantitative Data

Currently, specific NOAEL (No Observed Adverse Effect Level) or LOAEL (Lowest Observed Adverse Effect Level) values from subchronic or chronic studies are not well-documented in publicly available literature. However, qualitative effects have been reported.

Experimental Protocols

Chronic Toxicity Assessment in Rats (Metabolomics Approach)

-

Objective: To evaluate the chronic toxicity of crude this compound in rats and identify metabolic alterations.

-

Animal Model: Sprague-Dawley rats.

-

Test Substance: An extract of castor bean shell, referred to as crude this compound.

-

Methodology:

-

Dosing: Rats are orally administered the crude this compound extract daily for an extended period (e.g., eight consecutive weeks).

-

Sample Collection: Urine, serum, and kidney tissue samples are collected at specified time points throughout the study.

-

Analysis:

-

Metabolomics: ¹H NMR-based metabolomics analysis is performed on urine, serum, and kidney samples to identify changes in the metabolic profile of the treated animals compared to a control group.

-

Histopathology: Kidney tissues are processed for histological examination to identify any pathological changes.

-

Biochemical Assays: Serum samples are analyzed for biomarkers of renal function (e.g., blood urea nitrogen, creatinine).

-

-

-

Key Findings from a Representative Study: A study employing this protocol demonstrated that chronic oral administration of crude this compound induced significant nephrotoxicity in rats. The metabolic changes observed were associated with oxidative stress, altered energy and amino acid metabolism, and impaired renal function.[6]

Organ-Specific Toxicity

Neurotoxicity

This compound exhibits significant effects on the central nervous system (CNS), acting as a stimulant at lower doses and inducing seizures at higher doses.

Key Observations in Mice:

-

CNS Stimulation: Administration of this compound can lead to hyperactivity.[1][2]

-

Seizures: Higher doses of this compound have been shown to cause tremors and clonic seizures, ultimately leading to death due to respiratory arrest.[1][2] Doses as low as 20 mg/kg can induce seizures in mice.[2]

-

Cognitive Effects: At lower, non-convulsive doses, this compound has been observed to improve memory consolidation in mice.

Experimental Protocol: Evaluation of Neurotoxic Effects in Mice

-

Objective: To characterize the central nervous system effects of this compound in mice.

-

Animal Model: Male Swiss mice.

-

Test Substance: this compound isolated from Ricinus communis.

-

Methodology:

-

Behavioral Assessments:

-

Open Field Test: To assess exploratory behavior and general activity levels after this compound administration.

-

Step-down Inhibitory Avoidance Task: To evaluate the effect of this compound on memory consolidation. Mice are trained on the apparatus, and retention is tested 24 hours after administration of this compound or vehicle.

-

-

Seizure Induction:

-

Increasing doses of this compound are administered to different groups of mice to determine the convulsive dose.

-

Animals are observed for the latency to the first seizure and the severity of the seizures.

-

-

-

Logical Workflow for Neurotoxicity Assessment

Nephrotoxicity

Chronic exposure to this compound has been demonstrated to cause damage to the kidneys.

Key Observations in Rats:

-

Metabolic Disturbances: Chronic administration of crude this compound in rats leads to significant alterations in metabolic pathways related to renal function. [6]* Oxidative Stress: The observed nephrotoxicity is associated with an increase in oxidative stress markers. [6]* Histopathological Changes: While not detailed in the available abstracts, histopathological examination confirmed kidney damage in rats chronically exposed to crude this compound. [6]

Toxicokinetics and Metabolism

Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. However, it is known to be absorbed and distributed to various tissues and is excreted in the urine.

Key Findings:

-

Excretion: this compound can be detected in the urine of rats for at least 48 hours after exposure, making it a useful biomarker. [3]* Distribution: Following oral intoxication in rats with a castor seed suspension, this compound was detected in the blood, brain, lungs, kidneys, and liver. [7]

Mechanism of Action

The precise molecular mechanism of action for this compound's toxicity is not yet fully elucidated. Unlike ricin, which inhibits protein synthesis, this compound, as a small alkaloid, is expected to interact with specific molecular targets such as receptors or enzymes.

Postulated Mechanisms

-

Neurotoxicity: The stimulant and convulsant effects of this compound suggest an interaction with neurotransmitter systems in the central nervous system. However, the specific receptors or pathways involved have not been identified.

-

Nephrotoxicity: The induction of oxidative stress appears to be a key component of this compound-induced kidney damage. This suggests that this compound may either directly generate reactive oxygen species or interfere with the cellular antioxidant defense mechanisms.

-

Signaling Pathway for this compound-Induced Nephrotoxicity (Hypothetical)

Hypothesized pathway of this compound-induced nephrotoxicity.

Conclusion

This compound, while significantly less toxic than ricin, presents a distinct toxicological profile characterized by neurotoxic and nephrotoxic effects in animal models. This guide has summarized the available quantitative data, provided an overview of experimental protocols used in its toxicological assessment, and outlined the current understanding of its organ-specific toxicities. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's toxicity, particularly its interaction with specific cellular targets and signaling pathways. A more comprehensive understanding of its toxicokinetics and metabolism across different species is also crucial for a complete risk assessment. The methodologies and data presented herein provide a foundational resource for researchers and professionals in the fields of toxicology and drug development.

References

- 1. Multiple metabolic pathways are predictive of ricin intoxication in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ricinus communis Intoxications in Human and Veterinary Medicine—A Summary of Real Cases [mdpi.com]

- 3. Ricin Toxicity: Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analytical determination of this compound for the diagnosis of Ricinus communis poisoning in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ricin: An Ancient Story for a Timeless Plant Toxin [mdpi.com]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

An In-depth Technical Guide to the Pharmacological Activities and Effects of Ricinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinine, a piperidine alkaloid found in the castor bean plant (Ricinus communis), is a molecule of significant pharmacological interest. While often overshadowed by the highly toxic protein ricin, this compound itself exhibits a distinct and complex profile of biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its actions on the central nervous system, its insecticidal properties, and its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes associated signaling pathways and experimental workflows to support further research and development.

Toxicological Profile

This compound is considerably less toxic than ricin, but it is not without significant biological effects. Its toxicity varies depending on the route of administration.

Quantitative Toxicological Data

A summary of the lethal dose (LD50) values for this compound in mice is presented in Table 1.

| Animal Model | Route of Administration | LD50 | Reference |

| Mouse | Intraperitoneal (i.p.) | 340 mg/kg | [1] |

| Mouse | Oral (p.o.) | 3 g/kg | [1] |

Pharmacological Activities

This compound demonstrates a range of pharmacological activities, with the most pronounced effects observed in the central nervous system. It also possesses notable insecticidal, anti-inflammatory, hepatoprotective, and anti-acetylcholinesterase properties.

Central Nervous System (CNS) Effects

This compound acts as a CNS stimulant. At lower doses, it has been observed to improve memory consolidation, while higher doses can induce convulsions and seizures[2].

High doses of this compound (>20 mg/kg in mice) can induce seizures, characterized by a preconvulsive phase, myoclonus of the hind limbs, and respiratory spasms, which can lead to death[3]. This seizure-inducing property has led to its use as a chemical model for studying convulsive seizures[3]. Conversely, at a dose of 60 mg/kg (orally), this compound has been shown to significantly reduce the extensor tonus phase of convulsions in the maximal electroshock (MES) seizure model in mice, suggesting potential anticonvulsant properties under certain conditions[4][5].

Lower doses of this compound have been associated with improved memory consolidation in animal models[2]. The passive avoidance test is a common paradigm for evaluating this effect.

The precise mechanisms underlying this compound's CNS effects are not fully elucidated. However, evidence suggests an interaction with the GABAergic system. Micromolar concentrations of this compound have been shown to cause a slight decrease in the binding of [3H]-flunitrazepam to benzodiazepine sites on the GABAA receptor in mouse cerebral cortex membranes[3]. This suggests that this compound may modulate GABAergic neurotransmission, a key regulator of neuronal excitability.

Furthermore, studies on this compound-induced seizures in mice have revealed alterations in neurotransmitter levels. During the preseizure period, there is an increased utilization rate of dopamine, increased noradrenaline, and decreased concentrations of glutamate, glutamine, taurine, and serotonin in the cerebral cortex[6]. The seizure period is associated with a persistent increase in glutamate release in the cerebral cortex, suggesting that this may be a key event in the generation of this compound-induced seizures[6].

Insecticidal Activity

This compound exhibits significant insecticidal properties against various pests.

The insecticidal efficacy of this compound against the fall armyworm (Spodoptera frugiperda) is presented in Table 2.

| Pest Species | Assay Type | Parameter | Value | Reference |

| Spodoptera frugiperda | Larval Viability | LVC50 | 380 ppm (0.38 x 10³ ppm) | [4][7][8] |

One proposed mechanism for its insecticidal action is the inhibition of trypsin in the insect gut, leading to reduced digestion and increased mortality[3][9].

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects. In a carrageenan-induced hind paw edema model in rats, this compound at a dose of 20 mg/kg significantly reduced inflammation[10][11].

Hepatoprotective Activity

Studies have indicated that this compound possesses hepatoprotective properties. Aqueous extracts of Ricinus communis, containing this compound and its derivatives like N-demethyl-ricinine, have shown protective effects against chemically induced liver damage in rats[12].

Anti-acetylcholinesterase Activity

This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The in vitro inhibitory activity of this compound against AChE is summarized in Table 3.

| Enzyme | Parameter | Value | Reference |

| Acetylcholinesterase (AChE) | IC50 | 54.5 µg/mL | [2][7] |

This activity suggests that this compound could have potential applications in conditions where enhancement of cholinergic neurotransmission is desired.

Signaling Pathway Modulation

Wnt/β-catenin Signaling Pathway

This compound has been identified as an activator of the Wnt/β-catenin signaling pathway. It exerts this effect by inhibiting Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex. This inhibition leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes[8][9][13][14].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of this compound from Ricinus communis

A common method for isolating this compound is through counter-current chromatography.

Protocol:

-

Extraction: Dried and powdered leaves of Ricinus communis are extracted with dichloromethane.

-

Chromatography: The resulting extract is subjected to preparative separation using a counter-current chromatography technique such as Droplet Counter-Current Chromatography (DCCC), Rotation Locular Counter-Current Chromatography (RLCCC), or High-Speed Counter-Current Chromatography (HSCCC).

-

Solvent System: A two-phase solvent system, typically composed of dichloromethane-methanol-water (e.g., 93:35:72 v/v/v), is used for the separation.

-

Analysis: The fractions are collected and analyzed to identify those containing this compound. The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Seizure Induction Assay in Mice

Protocol:

-

Animals: Male Swiss mice are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at doses higher than 20 mg/kg.

-

Observation: Animals are observed for behavioral changes, including a preconvulsive phase (exophthalmos, decreased locomotor activity), myoclonus of the hind limbs, respiratory spasms, and time to death.

-

EEG Monitoring (Optional): For more detailed analysis, electroencephalographic (EEG) recordings can be taken from the cerebral cortex and hippocampus to monitor electrographic alterations during the preconvulsive and ictal phases.

Memory Enhancement Assessment: Passive Avoidance Test

Protocol:

-

Apparatus: A two-compartment (light and dark) passive avoidance apparatus with an electrifiable grid floor in the dark compartment.

-

Acquisition Trial (Day 1):

-

A mouse is placed in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.2-0.3 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration: this compound or vehicle is administered to the mice (e.g., intraperitoneally) at specified times relative to the training (e.g., immediately after the acquisition trial).

-

Retention Trial (Day 2, typically 24 hours later):

-

The mouse is again placed in the light compartment.

-

The door to the dark compartment is opened.

-

The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). No foot shock is delivered in this trial.

-

-

Data Analysis: An increase in the step-through latency in the retention trial compared to the acquisition trial is indicative of memory formation. A significantly longer latency in the this compound-treated group compared to the vehicle group suggests memory enhancement.

Insecticidal Bioassay against Spodoptera frugiperda

Protocol:

-

Insect Rearing: Spodoptera frugiperda larvae are reared on an artificial diet under controlled laboratory conditions.

-

Diet Preparation: An artificial diet is prepared, and various concentrations of this compound are incorporated into the diet during its preparation.

-

Bioassay: First instar larvae are individually placed on the treated diet in separate containers.

-

Incubation: The larvae are maintained under controlled environmental conditions (e.g., 27 ± 2°C, 70 ± 5% relative humidity, 14/10 h light/dark cycle).

-

Data Collection: The following parameters are evaluated: larval and pupal viability, pupal weight, and the duration of the larval and pupal periods.

-

Data Analysis: The half-maximal larval viability concentration (LVC50) is calculated using Probit analysis to quantify the insecticidal activity of this compound.

GABAA Receptor Binding Assay

Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of rats or mice.

-

Incubation: The membranes are incubated with a radioligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]-flunitrazepam.

-

Competition Assay: The incubation is performed in the presence of various concentrations of this compound to determine its ability to displace the radioligand.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the binding affinity (Ki) of this compound for the GABAA receptor.

Wnt Signaling Pathway Analysis via Western Blot

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured and treated with various concentrations of this compound for a specified period.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, phosphorylated β-catenin, CK1α, GSK3β) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands is quantified by densitometry to determine the relative changes in protein levels upon treatment with this compound.

Conclusion

This compound is a multifaceted alkaloid with a range of pharmacological activities that warrant further investigation. Its effects on the central nervous system, particularly its potential as a cognitive enhancer and its complex role in seizure modulation, present intriguing avenues for neuropharmacological research. The insecticidal properties of this compound could be harnessed for the development of novel biopesticides. Furthermore, its anti-inflammatory, hepatoprotective, and anti-acetylcholinesterase activities suggest a broader therapeutic potential. The elucidation of its mechanism of action, including its interaction with the GABAA receptor and its modulation of the Wnt signaling pathway, provides a solid foundation for future drug discovery and development efforts. This technical guide serves as a comprehensive resource for researchers dedicated to exploring the full pharmacological landscape of this fascinating natural product.

References

- 1. Full Signaling Pathway Analysis in a Single Run with Simple Western | Bio-Techne [bio-techne.com]

- 2. Pharmacological evaluation of this compound, a central nervous system stimulant isolated from Ricinus communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Activity of Ricinus communis (Euphorbiaceae) against Spodoptera frugiperda (Lepidoptera: Noctuidae) | Semantic Scholar [semanticscholar.org]

- 5. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 6. scribd.com [scribd.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effects of GABA receptor agonists on [3H] flunitrazepam binding to rat cerebellar and hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ricin - Wikipedia [en.wikipedia.org]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 14. benchchem.com [benchchem.com]

The Alkaloid Ricinine: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a pyridine alkaloid primarily known for its presence in the castor bean plant (Ricinus communis). While notorious for its association with the highly toxic protein ricin, this compound itself exhibits a range of biological activities, including insecticidal and potential pharmacological properties. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound. It includes a detailed summary of its concentration in various plant tissues, comprehensive experimental protocols for its extraction and quantification, and a schematic of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Natural Occurrence and Distribution

The primary and most well-documented natural source of this compound is the castor bean plant, Ricinus communis, a member of the Euphorbiaceae family.[1][2] this compound is distributed throughout the plant, with varying concentrations in different organs. It is notably present in the seeds, leaves, and pericarp.[3] The concentration of this compound is generally higher in young, developing plants and tends to decrease as the plant ages.[1][2]

While Ricinus communis is the principal source, the presence of this compound has also been reported in a few other plant species, although in much lower concentrations. These include:

The significantly lower concentrations in these alternative sources make Ricinus communis the sole commercially viable source for the natural extraction of this alkaloid.

Quantitative Analysis of this compound Concentration

The concentration of this compound in Ricinus communis can vary depending on the plant's age, organ, and environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Source | Plant Part | Concentration | Reference |

| Ricinus communis | Seeds | ~0.2% by weight | [3][4] |

| Ricinus communis | Leaves (dried) | ~1.5 mg/g | [5] |

| Ricinus communis | Leaves | 2.3 to 32.9 g/kg | [6] |

| Ricinus communis | Flowers | 10.7 g/kg | [6] |

| Ricinus communis | Stems | 2.4 g/kg | [6] |

| Ricinus communis | Roots | 3 g/kg | [6] |

| Ricinus communis | Shoots | 0.16 g/kg | [6] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from plant materials.

Extraction Methodologies

3.1.1. Microwave-Assisted Extraction (MAE) of this compound from R. communis Leaves

This method offers a rapid extraction of this compound.[2]

-

Sample Preparation: Air-dry fresh leaves of R. communis and grind them into a fine powder.

-

Extraction Solvent: A mixture of ethyl acetate (EtOAc) and methanol (MeOH) has been shown to be effective. An optimized ratio is crucial for maximizing recovery.[2]

-

MAE Parameters:

-

Procedure:

-

Place the powdered leaf sample into the microwave extraction vessel.

-

Add the extraction solvent at the desired ratio.

-

Seal the vessel and place it in the microwave extractor.

-

Apply the optimized temperature, power, and time settings.

-

After extraction, allow the vessel to cool.

-

Filter the extract to remove solid plant material.

-

The resulting solution contains the crude this compound extract.

-

3.1.2. Acid-Base Extraction from R. communis Leaves

This classical method is effective for isolating alkaloids.

-

Sample Preparation: Pulverize dried leaves of R. communis.

-

Procedure:

-

Macerate the powdered leaves in methanol.

-

Filter the methanolic extract and concentrate it under reduced pressure.

-

Acidify the residue with a dilute acid (e.g., 5% sulfuric acid in 50% ethanol).

-

Filter to remove precipitated non-alkaloidal material.

-

Make the acidic solution alkaline by adding a base (e.g., concentrated ammonia solution) to precipitate the crude alkaloid.

-

Extract the alkaloid into an organic solvent such as chloroform.

-

Separate the organic layer and evaporate the solvent to obtain the crude this compound.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for alkaloid purification.[6]

-

Solvent System: A two-phase solvent system is required. A common system for this compound purification is dichloromethane-methanol-water (93:35:72 v/v/v).[6]

-

HSCCC Parameters:

-

Rotational Speed: 500–1000 rpm

-

Mobile Phase Flow Rate: 3–6 mL/min

-

Temperature: 20–30 °C

-

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Dissolve the crude this compound extract in a suitable solvent.

-

Load the sample into the HSCCC instrument.

-

Perform the separation using the appropriate stationary and mobile phases.

-

Collect fractions and analyze for the presence of this compound (e.g., by TLC or HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Quantification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

-

Detection: UV detection at approximately 310 nm.

-

Procedure:

-

Prepare a standard curve using a certified this compound standard.

-

Prepare the sample by dissolving the purified extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

-

3.3.2. GC-MS Method

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for alkaloid analysis.

-

Carrier Gas: Helium.

-

Ionization: Electron Impact (EI).

-

Procedure:

-

Derivatization of the sample may be necessary to improve volatility and thermal stability.

-

Inject the prepared sample into the GC-MS system.

-

The this compound is separated based on its retention time.

-

The mass spectrometer provides a mass spectrum that can be compared to a library spectrum for positive identification.

-

Quantification can be achieved using a suitable internal standard.

-

Biosynthesis of this compound

The biosynthesis of this compound in Ricinus communis involves the de novo pathway for pyridine nucleotide biosynthesis, with quinolinic acid serving as a key intermediate.[7][8] The activity of quinolinic acid phosphoribosyltransferase, a key enzyme in this pathway, increases significantly before the onset of this compound biosynthesis.[7]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Conclusion

This compound is a significant alkaloid primarily found in Ricinus communis. Understanding its natural occurrence, concentration, and biosynthesis is crucial for various scientific and industrial applications, from phytochemical research to the development of new insecticides or therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to extract, purify, and quantify this compound, facilitating further investigation into its properties and potential uses. The elucidation of its biosynthetic pathway also opens avenues for metabolic engineering to enhance its production.

References

- 1. [PDF] Chemical Synthesis of Carbon-14 Labeled this compound and Biosynthesis of this compound in Ricinus communis | Semantic Scholar [semanticscholar.org]

- 2. Microwave-Assisted Extraction of this compound from Ricinus communis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the de novo pathway for pyridine nucleotide biosynthesis prior to this compound biosynthesis in castor beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the de Novo Pathway for Pyridine Nucleotide Biosynthesis Prior to this compound Biosynthesis in Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]

Ricinine as a Urinary Biomarker for Ricin Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ricinine as a urinary biomarker for exposure to ricin, a potent toxin derived from the castor bean plant (Ricinus communis). Due to the inherent difficulties in directly detecting the large protein toxin ricin in biological samples, the small alkaloid this compound, which is co-extracted with ricin, serves as a reliable and readily detectable surrogate marker of exposure.[1][2] This document outlines quantitative data from various exposure scenarios, details established experimental protocols for this compound detection, and presents visual diagrams of the underlying biological and experimental workflows.

Quantitative Data Summary

The concentration of this compound in urine can vary significantly depending on the dose, route of exposure, and time since exposure. The following tables summarize quantitative data from published case reports and animal studies.

| Human Exposure Cases | |||||

| Exposure Type | Subject | Time Post-Exposure | This compound Concentration (ng/mL) | Creatinine Corrected (µg/g) | Reference |

| Intentional Injection & Ingestion | Hospitalized Patient | 10-29 h (serum) | 33 to 23 | - | [3] |

| 12-41 h (urine) | 20-58 | 21-30 | [3] | ||

| Suicide by Injection | Male | ~48 h | 4.24 | - | [4] |

| Suspected Lethal Exposure | Human | Up to 48 h | 0.08 - 10 | - | [4] |

| Non-lethal Castor Bean Ingestion | Patient | ~14 h | - | ~250 | [5] |

| ~27 h | - | ~674 | [2][5] | ||

| ~37 h | - | ~450 | [5] | ||

| ~62 h | - | ~135 | [2][5] | ||

| ~86 h | - | ~50 | [5] | ||

| Background Levels | 989 Unexposed Individuals | N/A | 0.186 - 4.15 (in 1.2% of samples) | - | [1][6][7] |

| Animal Exposure Studies | ||||

| Animal Model | Dosage | Time Post-Exposure | This compound Concentration (ng/mL) | Reference |

| Rat | 1 mg/kg this compound (injection) | 0-24 h | >832 (required 1:100 dilution) | [4] |

| 24-48 h | >40 | [4] |

Experimental Protocols

The standard method for the quantification of this compound in urine involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate this compound from the urine matrix while removing interfering substances.

Method 1: Using Strata-X SPE Cartridges [5]

-

Cartridge Conditioning: Condition a Strata-X SPE cartridge (200 mg/6 mL) with 6 mL of methanol, followed by 6 mL of deionized water.

-

Sample Loading: Mix 1 mL of the urine sample with 100 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound). Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 6 mL of 5% methanol in 95% water to remove hydrophilic impurities.

-

Elution: Elute the retained this compound with 6 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 70°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Method 2: Using Polymeric HLB Cartridges [3]

-

Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of type I water.

-

Sample Loading: Load 1 mL of the sample (urine or serum) onto the cartridge.

-

Washing: Rinse the cartridge with 3 mL of type I water.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the retained this compound with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a mild flow of nitrogen at 40°C. Re-dissolve the residue in 500 µL of type I water containing 5% acetonitrile (ACN).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate this compound from other components and to quantify it with high sensitivity and specificity.

-

Chromatographic System: An HPLC system capable of delivering a stable isocratic or gradient flow.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase:

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

Quantification: Isotope dilution mass spectrometry is used for accurate quantification, with ¹³C₆-labeled this compound as the internal reference.[8]

Visualizations

Logical Pathway of this compound as a Biomarker

Caption: Logical flow from castor bean source to urinary detection of this compound.

Experimental Workflow for this compound Analysis

Caption: Standard experimental workflow for urinary this compound quantification.

References

- 1. Analysis of a Ricin Biomarker, this compound, in 989 Individual Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. [PDF] Analysis of a ricin biomarker, this compound, in 989 individual human urine samples. | Semantic Scholar [semanticscholar.org]

- 7. Analysis of a ricin biomarker, this compound, in 989 individual human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of this compound in rat and human urine: a biomarker for ricin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

stability and degradation of ricinine under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a toxic alkaloid found in the castor bean plant (Ricinus communis). While less toxic than the infamous protein ricin from the same source, this compound's presence can serve as a biomarker for ricin exposure. Understanding the stability and degradation of this compound under various experimental conditions is crucial for the development of accurate analytical methods, the assessment of its environmental fate, and for forensic analysis. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways.

Chemical and Physical Properties

This compound is a relatively stable molecule, a characteristic attributed to its aromatic pyridone ring structure. It has a high melting point of approximately 200°C and is known to be resistant to conventional heat treatment.[1] It can be hydrolyzed to methanol and ricininic acid by alkali.[2]

Stability Under Experimental Conditions

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, such studies should include exposure to stress conditions like acid, base, oxidation, heat, and light.[3][4]

Thermal Stability

This compound exhibits significant thermal stability. Studies involving microwave-assisted extraction have shown that this compound is stable at temperatures up to 200°C.[5] Another source confirms that it is not inactivated by conventional heat treatment.[1] In a study on its stability in human urine, this compound was found to be stable when heated at 90°C for one hour.[6]

pH-Dependent Stability

Alkaline Conditions: this compound is susceptible to hydrolysis under alkaline conditions, yielding methanol and ricininic acid.[2]

Acidic Conditions: Under conditions of high temperature (150°C) and microwave irradiation in the presence of concentrated hydrochloric acid, the cyanogen group of this compound can be removed.[1]

Photostability

Currently, there is a lack of specific studies on the photodegradation of this compound under controlled experimental conditions.

Stability in Biological and Environmental Matrices

This compound has been shown to be stable in human urine during storage at both 5°C and 25°C for up to three weeks.[6] In a case study of non-lethal castor bean ingestion, the estimated urinary excretion half-life of this compound was approximately 15 hours.[7][8][9] A study on the fate of this compound in soil demonstrated that it undergoes degradation through demethylation and hydroxylation processes.[10]

Quantitative Degradation Data

While comprehensive kinetic studies are limited, the following table summarizes the available quantitative data on the stability and degradation of this compound.

| Condition | Matrix | Temperature | Duration | Observed Degradation/Stability | Half-life (t½) | Reference |

| Heat | Human Urine | 90°C | 1 hour | Stable | - | [6] |

| Storage | Human Urine | 5°C and 25°C | 3 weeks | Stable | - | [6] |

| Microwave-Assisted Extraction | Methanol | Up to 200°C | Not specified | Stable | - | [5] |

| In vivo (human) | Urine | 37°C (approx.) | - | Excreted | ~15 hours | [7][8][9] |

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound are not widely published. However, based on general guidelines and analytical methods reported for this compound, a standard protocol can be outlined.

General Protocol for Forced Degradation Study

A stock solution of this compound in a suitable solvent (e.g., methanol, water) is prepared. Aliquots of this solution are then subjected to various stress conditions as described in the ICH guidelines Q1A(R2).[3]

-

Acidic Hydrolysis: The this compound solution is mixed with an equal volume of an acidic solution (e.g., 0.1 N HCl) and kept at a specified temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Alkaline Hydrolysis: The this compound solution is mixed with an equal volume of a basic solution (e.g., 0.1 N NaOH) and maintained at a specific temperature (e.g., 60°C). Samples are taken at intervals, neutralized, and analyzed.

-

Oxidative Degradation: The this compound solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and stored at room temperature. Samples are analyzed at different time points.

-

Thermal Degradation: A solution of this compound or the solid compound is heated in an oven at a high temperature (e.g., 80°C). Samples are collected over time for analysis.

-

Photodegradation: A solution of this compound is exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark. The extent of degradation is monitored over time.

Analytical Methodology

The analysis of this compound and its degradation products is typically performed using stability-indicating methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS). Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed for the identification of this compound.[7][11][12]

Degradation Pathways

The known degradation of this compound primarily involves hydrolysis and demethylation. The following diagram illustrates the potential degradation pathways based on available literature.

Caption: Potential degradation pathways of this compound under different conditions.

Experimental Workflow for Stability Studies

The following diagram outlines a typical workflow for conducting and analyzing the stability of this compound under experimental conditions.

Caption: Workflow for this compound stability and degradation studies.

Conclusion

This compound is a robust molecule with considerable thermal stability. However, it is susceptible to degradation under strong acidic and alkaline conditions, leading to hydrolysis and other chemical modifications. While some data on its stability in biological and environmental matrices exist, there is a clear need for more comprehensive quantitative studies on its degradation kinetics under various stress conditions. Such studies would be invaluable for the development of validated stability-indicating analytical methods, accurate risk assessment, and a deeper understanding of its environmental persistence and toxicological profile. Future research should focus on performing systematic forced degradation studies according to ICH guidelines to elucidate its degradation pathways and identify all major degradation products.

References

- 1. mdpi.com [mdpi.com]

- 2. Analysis of a Ricin Biomarker, this compound, in 989 Individual Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. Translocation and Metabolism of this compound in the Castor Bean Plant, Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Isolation of Ricinine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinine, a toxic pyridine alkaloid, is a significant component of the castor bean plant (Ricinus communis). While often overshadowed by the highly toxic protein ricin, this compound has its own history of scientific inquiry, from its initial isolation in the mid-19th century to the elucidation of its chemical structure in the early 20th century. This technical guide provides a detailed historical perspective on the isolation and characterization of this compound, focusing on the pioneering experimental work that laid the foundation for our current understanding of this molecule. The information presented here is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the historical context of natural product chemistry.

The Dawn of Discovery: Tuson's Isolation in 1864

The journey of this compound's discovery began in 1864 when Professor Richard V. Tuson, a lecturer at the Royal Veterinary College, London, first isolated the crystalline substance from castor beans. His work, published in the Journal of the Chemical Society, marked the first documented instance of this compound's separation and preliminary characterization.[1]

Experimental Protocol: Tuson's Isolation of this compound

Tuson's method, though rudimentary by modern standards, was a landmark achievement in natural product chemistry. The following protocol is a detailed reconstruction of his original procedure: